![molecular formula C7H12N2O B139534 (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one CAS No. 151763-88-1](/img/structure/B139534.png)
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Precursors for Heterocyclic Compounds : The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones is a critical step in the production of various substituted octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines. These compounds serve as precursors for further chemical transformations (Branden, Compernolle, & Hoornaert, 1992).
Creation of Novel Heterocyclic Systems : The compound facilitates the formation of new heterocyclic systems, including various pyrrolo[1,2-a]pyrazinones and pyrrolo[1,2-b]pyridazinones, which are significant for chemical and pharmaceutical research (Mokrov et al., 2011).
Medicinal Chemistry and Biological Applications
Development of Vascular Smooth Muscle Relaxants : Tetrahydropyrrolo[1,2-a]pyrazines, a class of compounds synthesized from (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one, have been explored for their potential as vascular smooth muscle relaxants and antihypertensive agents (Abou-Gharbia et al., 1984).
Production of Hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines : These compounds, derived from hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, are synthesized using environmentally benign methods and hold potential for use in medicinal chemistry (Dhondge et al., 2013).
Exploration of Chemical Space
Expansion of Chemical Diversity : The compound plays a role in the synthesis of unconquered bicyclic heteroaromatic rings, contributing to the expansion of chemical diversity in both biology and material science (Thorimbert, Botuha, & Passador, 2018).
Development of Novel Synthetic Pathways : The compound aids in the creation of new synthetic pathways for dihydropyrrolo[1,2-a]pyrazinones, a class of heterocycles present in bioactive natural products (Winant et al., 2021).
Wirkmechanismus
Target of Action
The primary target of (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one is the P53 protein . P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence . It is a prime target for anticancer drug therapy .
Mode of Action
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one interacts with its target, the P53 protein, in a way that leads to the reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines . This compound induces the overexpression of the TP53 gene .
Biochemical Pathways
The compound affects the P53 signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to the P53 protein, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
The compound’s interaction with the p53 protein and its effect on nsclc cell lines suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound displays a cytostatic activity against a non-small cell lung cancer cell line . It induces a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line . The pharmacological data suggest a promising reactivation of P53 mutant in NSCLC-N6-L16 cell line .
Safety and Hazards
Eigenschaften
IUPAC Name |
(8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXPKPIPBNKFI-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.